Product packaging for Benzyl 2-methoxybenzoate(Cat. No.:CAS No. 75679-47-9)

Benzyl 2-methoxybenzoate

Cat. No.: B3056971
CAS No.: 75679-47-9
M. Wt: 242.27 g/mol
InChI Key: QEQSUVJMTPTKRW-UHFFFAOYSA-N
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Description

Benzyl 2-methoxybenzoate (CAS 75679-47-9) is an organic compound with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . This chemical is supplied for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications. While the specific biological mechanisms of this compound are not fully detailed in the literature, research into structurally similar benzoate esters provides context for its potential research value. For instance, certain N-benzyl-2-methoxybenzamides have been investigated as novel bleaching herbicides, with studies indicating they may target the biosynthesis pathway of plastoquinone in plants, indirectly affecting carotenoid production . Furthermore, various natural and synthetic benzyl esters are subjects of interest in agricultural science for their insecticidal properties and are studied for their structure-activity relationships (SAR) in the development of new pest control agents . Researchers may explore this compound within these or related contexts, such as synthetic organic chemistry, agrochemical research, and the study of fragrance and flavor compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B3056971 Benzyl 2-methoxybenzoate CAS No. 75679-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-10-6-5-9-13(14)15(16)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQSUVJMTPTKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342829
Record name Benzyl 2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75679-47-9
Record name Benzyl 2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Established Synthetic Pathways for Benzyl (B1604629) 2-methoxybenzoate (B1232891) and Analogues

Traditional methods for forming the ester linkage in Benzyl 2-methoxybenzoate rely on foundational reactions of organic chemistry. These include direct esterification, benzylation of the carboxylate, and interconversion of functional groups on precursor molecules.

Esterification, the direct reaction between a carboxylic acid and an alcohol, is the most straightforward method for synthesizing this compound.

Fischer-Speier Esterification: This classic method involves the reaction of 2-methoxybenzoic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). beilstein-journals.orgvulcanchem.com The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (typically the alcohol) is used, or water is removed as it forms, often with a Dean-Stark apparatus. vulcanchem.comacs.org

Coupling Agent-Mediated Esterification: To avoid the harsh conditions of strong acids, coupling reagents can be employed. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method proceeds under milder conditions and is effective for a wide range of substrates.

Trichloroacetimidate Method: An even milder approach involves the use of benzyl trichloroacetimidate. In this reaction, the carboxylic acid itself is sufficiently acidic to catalyze the esterification, which can proceed at room temperature. The primary byproduct is trichloroacetamide, which is easily separated. researchgate.net

MethodReactantsCatalyst/ReagentSolventTemperatureYield
Fischer-Speier 2-Methoxybenzoic acid, Benzyl alcoholH₂SO₄ or p-TsOHToluene (B28343)/Excess AlcoholRefluxGood
Steglich 2-Methoxybenzoic acid, Benzyl alcoholDCC, DMAPDichloromethaneRoom Temp.High
Trichloroacetimidate 2-Methoxybenzoic acid, Benzyl trichloroacetimidateNone (self-catalyzed)VariesRoom Temp.Good

An alternative to direct esterification is the benzylation of the carboxylate anion of 2-methoxybenzoic acid.

SN2 Benzylation with Benzyl Halides: A common strategy involves the deprotonation of 2-methoxybenzoic acid with a suitable base (e.g., potassium carbonate, sodium hydride) to form the corresponding carboxylate salt. This nucleophilic salt then reacts with a benzyl halide, such as benzyl bromide or benzyl chloride, via an SN2 mechanism to yield the benzyl ester. sciencesnail.comacs.org This method is widely applicable but generates stoichiometric salt byproducts. mdpi.com

Palladium-Catalyzed Benzylation: More advanced protocols enable the direct use of toluene as the benzylating agent through C-H activation. organic-chemistry.org In a notable example, carboxylic acids are directly benzylated with toluene using a palladium acetate (B1210297) catalyst under an oxygen atmosphere. This method is highly atom-economical as it avoids the pre-functionalization of toluene into a halide and generates water as the main byproduct. organic-chemistry.org

MethodReactantsCatalyst/ReagentSolventTemperatureYield
SN2 Benzylation 2-Methoxybenzoic acid, Benzyl bromideK₂CO₃ or NaHDMF65–100°CGood
Pd-Catalyzed C-H Activation 2-Methoxybenzoic acid, ToluenePd(OAc)₂, Additives, O₂ (1 atm)DMA130°CHigh

Functional group interconversion (FGI) provides indirect routes to this compound or its precursors. researchgate.netslideshare.net This strategy involves creating the target molecule by modifying the functional groups of a closely related starting material.

One FGI approach involves the synthesis of the required 2-methoxybenzoic acid precursor. For instance, the oxidation of a benzylic methyl group on a precursor like 2-methoxytoluene can yield the carboxylic acid, which is then esterified in a subsequent step. sciencesnail.com Another FGI strategy is transesterification, where a more common ester, such as methyl 2-methoxybenzoate, is reacted with benzyl alcohol in the presence of a catalyst to exchange the methyl group for a benzyl group. unife.it This is particularly useful when the starting methyl or ethyl ester is more readily available. vulcanchem.com Furthermore, the synthesis of analogues often relies on FGI, such as the reduction of a nitro group to an amine on the aromatic ring, demonstrating that modifications can be made to the core structure while preserving the benzyl ester moiety. sciencesnail.com

Advanced Synthetic Techniques and Innovations

The quest for more efficient, safer, and environmentally benign synthetic methods has led to the application of advanced technologies to the synthesis of this compound and other esters.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles for hazardous reactions, and simplified scalability. ru.nl The synthesis and modification of benzyl esters have been successfully adapted to flow systems. For example, the base-promoted depolymerization of heparin benzyl ester has been effectively performed in a flow reactor, demonstrating precise control over reaction time and temperature. mdpi.com Similarly, the oxidation of benzyl alcohol, a key precursor, has been optimized in continuous flow reactors using heterogeneous catalysts, allowing for higher conversion and selectivity. rsc.orgacs.org These systems enable the safe use of reagents like compressed air or hydrogen peroxide as oxidants and facilitate easier catalyst recovery and product purification. rsc.orgacs.org

Reaction TypeFlow System DetailsReactants, CatalystAdvantages
Oxidative Esterification Packed-bed reactor with Au/TiO₂ catalystBenzyl alcohol, Methanol (B129727), H₂O₂Base-free conditions, tunable selectivity. rsc.org
Benzylic Photo-oxidation LED-illuminated reactor with compressed airAlkyl benzenes, Photosensitizer (SAS)Use of air as oxidant, short residence times. acs.org
Ester Depolymerization Heated coil reactor with t-mixer for reagent streamsHeparin benzyl ester, NaOH (aq)Precise control of conditions, consistent product. mdpi.com

Modern catalysis offers a plethora of options for synthesizing esters with high efficiency and selectivity under mild conditions.

Transition-Metal Catalysis: Palladium catalysts are versatile, enabling not only C-H activation for benzylation organic-chemistry.org but also the aerobic oxidative esterification of alcohols and aldehydes. beilstein-journals.orglookchem.com Gold-based catalysts, often in nanoparticle form, have been used for the base-free oxidation of benzyl alcohol to the corresponding ester in the presence of an alcohol. rsc.orggoogle.com Iron-catalyzed protocols have also emerged as a cost-effective and environmentally friendly alternative for direct esterification. researchgate.net

Enzymatic Catalysis: Lipases are increasingly used as biocatalysts for ester synthesis in solvent-free systems or under microwave irradiation, representing a green alternative to chemical methods. The enzymatic acylation using an acyl donor like benzoic anhydride (B1165640) to react with benzyl alcohol can produce benzyl benzoate (B1203000) with high conversion. researchgate.net Transesterification of methyl benzoate with benzyl alcohol is also effectively catalyzed by lipases. unife.it

Organocatalysis and Photocatalysis: Metal-free approaches are gaining traction. Heterocyclic ionic liquids, such as 1-butylpyridinium (B1220074) iodide, have been shown to catalyze the direct oxidative esterification of benzylic C-H bonds. researchgate.net More recently, photochemical methods using organocatalysts like dithiophosphoric acid have been developed for the direct benzylation of C-H bonds under visible light, opening new avenues for radical-based ester synthesis. acs.org

Precursor Materials in this compound Synthesis

The synthesis of this compound is fundamentally an esterification reaction. The selection of precursor materials is critical and is determined by the chosen synthetic pathway. The most common methods involve the reaction between a carboxylic acid derivative and an alcohol derivative.

The primary and most direct precursors are 2-methoxybenzoic acid and benzyl alcohol . This combination is typically used in acid-catalyzed esterification reactions, such as the Fischer esterification. rochester.edu

Alternative precursors can also be employed. The reaction can be carried out using 2-methoxybenzoic acid and a benzyl halide, such as benzyl bromide or benzyl chloride , often in the presence of a base. wikipedia.org Another strategy is transesterification, which would utilize methyl 2-methoxybenzoate and benzyl alcohol .

In addition to the core reactants, various reagents and catalysts are essential for facilitating the reaction and improving yields. These include:

Acid Catalysts : Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are used in Fischer esterification. scispace.com

Coupling Agents : Reagents such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid. rochester.edu

Acylating Agent Precursors : Thionyl chloride (SOCl₂) can be used to convert 2-methoxybenzoic acid into its more reactive acid chloride derivative. rochester.edu

Bases : In methods involving benzyl halides, bases like potassium carbonate (K₂CO₃) or tertiary amines such as N,N-diisopropylethylamine (DIPEA) are used to neutralize the acid byproduct. wikipedia.orgarkat-usa.org

Catalysts for Coupling : 4-Dimethylaminopyridine (DMAP) is often used as a catalyst in conjunction with coupling agents like DCC or EDC to accelerate the reaction. arkat-usa.org

The table below summarizes the key precursor materials and their functions in the synthesis of this compound.

Precursor/ReagentChemical FormulaRole in Synthesis
2-Methoxybenzoic acidC₈H₈O₃Carboxylic acid source (acyl group)
Benzyl alcoholC₇H₈OAlcohol source (benzyloxy group)
Benzyl bromideC₇H₇BrBenzylating agent
Methyl 2-methoxybenzoateC₉H₁₀O₃Ester precursor for transesterification
Sulfuric acidH₂SO₄Acid catalyst for Fischer esterification
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂Coupling agent (activates carboxylic acid)
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂Acylation catalyst
Thionyl chlorideSOCl₂Forms reactive acyl chloride intermediate
Potassium carbonateK₂CO₃Base for neutralizing acid byproducts

Purification Methodologies in Synthetic Procedures

Following the synthesis of this compound, the crude product contains unreacted starting materials, catalysts, and byproducts. A multi-step purification process is therefore essential to isolate the ester with high purity. The choice of methods depends on the scale of the reaction and the nature of the impurities.

Column Chromatography is one of the most common and effective methods for purifying this compound and other aromatic esters. arkat-usa.orgrsc.org This technique separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) while being eluted by a mobile phase (a solvent or solvent mixture). By carefully selecting the eluent system, such as a mixture of hexane (B92381) and ethyl acetate, the target ester can be effectively separated from both more polar and less polar impurities. rsc.org

Recrystallization is another powerful technique for purifying solid organic compounds. illinois.edu The crude product is dissolved in a suitable hot solvent in which it is highly soluble, and then the solution is cooled slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving impurities behind in the solvent. illinois.edugoogle.com The choice of solvent is critical; for aromatic esters, solvents like ethanol (B145695) or methanol are often effective. nih.gov

Aqueous Workup and Extraction are standard procedures used to remove water-soluble impurities. The reaction mixture is typically diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed sequentially with water, a dilute acid solution (to remove basic impurities like DMAP or amines), and a dilute basic solution (like sodium bicarbonate, to remove unreacted acidic precursors). rsc.org The purified ester remains in the organic layer, which is then dried and concentrated.

Filtration is a simple but crucial step, especially when solid byproducts are formed. For example, in syntheses using DCC as a coupling agent, the byproduct dicyclohexylurea is insoluble in many organic solvents and can be easily removed by filtering the reaction mixture. arkat-usa.org

Distillation under Reduced Pressure can be used for liquid esters that are thermally stable. By lowering the pressure, the boiling point of the compound is reduced, allowing it to be distilled without decomposition. This method is effective for separating the product from non-volatile impurities.

The following table outlines the common purification methodologies.

Purification MethodPrinciple of SeparationImpurities Removed
Column ChromatographyDifferential adsorption on a stationary phaseUnreacted precursors, byproducts, catalysts
RecrystallizationDifference in solubility at varying temperaturesSoluble impurities, minor structural isomers
Aqueous Workup/ExtractionPartitioning between immiscible liquid phasesWater-soluble acids, bases, and salts
FiltrationSeparation of solid particles from a liquidInsoluble byproducts (e.g., dicyclohexylurea)
Distillation (Reduced Pressure)Difference in boiling pointsNon-volatile starting materials and byproducts

Chemical Reactivity and Reaction Mechanisms of Benzyl 2 Methoxybenzoate

Mechanistic Investigations of Chemical Transformations

The chemical behavior of benzyl (B1604629) 2-methoxybenzoate (B1232891) is a subject of interest in understanding reaction mechanisms in organic chemistry. Detailed studies have elucidated the pathways through which this compound is transformed.

Ester Hydrolysis and Solvolysis Mechanisms

The hydrolysis of benzyl 2-methoxybenzoate, the cleavage of the ester bond by water, can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of benzyl alcohol yield 2-methoxybenzoic acid. The rate of hydrolysis of benzyl esters can be influenced by the nature of the substituents on the aromatic rings. archive.org

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the benzyloxy group, a weaker base than the hydroxide ion, is followed by protonation to give benzyl alcohol and the 2-methoxybenzoate anion, which is then protonated to form 2-methoxybenzoic acid. The rate-determining step in base-catalyzed hydrolysis is often the elimination of the alkoxide group. semanticscholar.org

Solvolysis reactions of related benzyl derivatives, such as benzyl chlorides, have been studied to understand the influence of solvent and substituents on the reaction mechanism. These reactions can proceed through a stepwise mechanism involving a carbocation intermediate (SN1) or a concerted mechanism (SN2). nih.govrsc.org For example, the solvolysis of substituted benzyl chlorides in aqueous solutions shows a range of mechanisms from SN1 for electron-donating substituents to SN2 for electron-withdrawing substituents. nih.gov

Reduction Reaction Pathways

The ester functionality of this compound can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to two primary alcohols: 2-methoxybenzyl alcohol and benzyl alcohol. smolecule.com The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the benzyloxy group and another hydride attack on the resulting aldehyde (2-methoxybenzaldehyde) leads to 2-methoxybenzyl alcohol. The liberated benzyloxy anion is protonated during workup to give benzyl alcohol.

Catalytic hydrogenation can also be employed to cleave the benzyl ester group, a common protecting group strategy in organic synthesis. This reaction typically involves a palladium catalyst (Pd/C) and hydrogen gas, resulting in the formation of 2-methoxybenzoic acid and toluene (B28343). scite.ai

Oxidation Reaction Pathways

The benzyl group of this compound can be oxidized. Oxidizing agents like potassium permanganate (B83412) or chromium trioxide can potentially oxidize the benzylic carbon. smolecule.com For instance, the oxidation of benzyl ethers to benzoate (B1203000) esters has been achieved using hypervalent iodine reagents. siu.edu This transformation is proposed to proceed through a radical pathway initiated by hydrogen atom abstraction from the benzylic position. siu.edu

Furthermore, a metal-free oxidative esterification of the benzyl C-H bond has been reported, which could be relevant to the synthesis and transformation of benzyl benzoates. Radical trapping experiments in these reactions suggest the involvement of radical intermediates. mdpi.com

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound is primarily relevant when chiral centers are present in the molecule or are formed during a reaction. In its ground state, this compound is achiral.

However, if a reaction introduces a chiral center, for example, through asymmetric reduction or substitution, the stereochemical outcome becomes significant. For instance, in the synthesis of (-)-vibralactone, the asymmetric reductive alkylation of an amide derivative of 2-methoxybenzoic acid was a key step that established the stereochemistry of the final product. nih.gov

The solvolysis of chiral benzyl derivatives can proceed with either inversion or racemization of configuration, depending on whether the mechanism is SN2 or SN1, respectively. In SN1 reactions of benzyl systems, the intermediate carbocation is planar, and nucleophilic attack can occur from either face, leading to racemization. spcmc.ac.in In SN2 reactions, a backside attack by the nucleophile leads to an inversion of stereochemistry. spcmc.ac.in

Influence of Substituents on Reactivity and Regioselectivity

Substituents on either the benzyl or the benzoate ring can significantly influence the reactivity and regioselectivity of reactions involving this compound.

Electronic Effects:

On the Benzoate Ring: The methoxy (B1213986) group (-OCH₃) at the ortho position is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect is activating and directs incoming electrophiles to the para position relative to itself. The ester group is electron-withdrawing and a meta-director for electrophilic aromatic substitution. In nucleophilic aromatic substitution, the ester group activates the ortho- and para-positions. oup.com The reactivity of N-isopropyl-2-iodobenzamides in oxidation reactions was found to be highly dependent on the electronic nature of the substituent on the benzene (B151609) ring. researchgate.net

On the Benzyl Ring: Substituents on the benzyl ring affect the stability of a potential benzyl carbocation. Electron-donating groups stabilize the carbocation, favoring SN1-type reactions, while electron-withdrawing groups destabilize it, favoring SN2-type reactions. nih.govspcmc.ac.in Hammett plots for the solvolysis of substituted benzyl derivatives show a correlation between the substituent's electronic properties and the reaction rate, confirming these effects. rsc.org

Steric Effects:

Bulky substituents on the aromatic rings can hinder the approach of reagents to nearby reaction centers. For example, in electrophilic aromatic substitution, bulky groups can decrease the proportion of the ortho-substituted product in favor of the para-substituted one. libretexts.org

In the case of nucleophilic aromatic substitution of 2-methoxybenzoates, the reaction is successful with various alkoxides but may be hindered by very bulky nucleophiles or substituents near the reaction site. oup.com

A summary of the influence of substituents on the reactivity of related benzoates is presented in the table below.

Reaction TypeSubstituent Effect on Reactivity
Ester Hydrolysis Electron-withdrawing groups on the acyl portion generally increase the rate of both acid and base-catalyzed hydrolysis.
Nucleophilic Aromatic Substitution (of -OCH₃) The ester group at the ortho position is crucial for activating the methoxy group for displacement. oup.com
SN1 Reactions (at benzylic carbon) Electron-donating groups on the benzyl ring increase the reaction rate by stabilizing the carbocation intermediate. nih.govspcmc.ac.in
SN2 Reactions (at benzylic carbon) Steric hindrance from bulky substituents on the benzyl ring can decrease the reaction rate. Electronic effects also play a role. spcmc.ac.in
Oxidation (of benzylic C-H) The electronic nature of substituents on the aromatic ring can influence the reactivity. researchgate.net

Electronic Effects on Reaction Pathways

The electronic landscape of this compound is a key determinant of its reactivity, particularly in reactions involving the carbonyl group of the ester. The presence of the methoxy group (-OCH₃) at the ortho position of the benzene ring and the benzyl group attached to the ester oxygen introduces competing electronic effects that modulate the reaction pathways.

The methoxy group is a strong electron-donating group due to its +M (mesomeric) effect, which increases the electron density on the benzene ring and the carbonyl carbon. This increased electron density can affect the rate of nucleophilic attack on the carbonyl carbon. For instance, in alkaline hydrolysis of phenyl esters of substituted benzoic acids, the substituent effect is a critical factor. researchgate.net The electron-donating nature of the methoxy group can decrease the electrophilicity of the carbonyl carbon, potentially slowing down reactions with nucleophiles compared to unsubstituted benzyl benzoate.

Conversely, the benzyl group, while primarily acting as a leaving group in hydrolysis reactions, can also influence the electronic environment. The oxygen atom of the ester linkage can participate in resonance with the benzene ring of the benzoyl group, which is further influenced by the methoxy substituent.

A pertinent example of electronic effects is observed in the hydrolysis of benzoate esters. The hydrolysis of this compound in the presence of an acid or base catalyst yields benzyl alcohol and 2-methoxybenzoic acid. smolecule.com The rate of this hydrolysis is influenced by the stability of the tetrahedral intermediate formed during the reaction. The electron-donating methoxy group can destabilize the negatively charged intermediate in alkaline hydrolysis, thus affecting the reaction rate. Studies on the alkaline hydrolysis of various substituted phenyl benzoates have provided insights into these electronic effects, showing a correlation between the electronic nature of the substituent and the reaction kinetics. researchgate.net

The electronic effects on reaction pathways can be further understood by considering the single-electron transfer (SET) pathway in reactions with radicals. While direct studies on this compound are limited, research on related benzoate derivatives and their reactions with sulfate (B86663) radicals has shown that the presence of electron-donating or withdrawing groups significantly influences the Gibbs free energy of the SET pathway. ccu.edu.tw For instance, strong electron-donating groups can impact the kinetics of such reactions. ccu.edu.tw

Table 1: Influence of Substituents on the Alkaline Hydrolysis of Benzoate Esters

Substituent on Benzoyl GroupElectronic EffectExpected Impact on Hydrolysis Rate of Benzyl Ester
-OCH₃ (ortho)Electron-donating (+M)Decrease
-NO₂ (para)Electron-withdrawing (-M, -I)Increase
-Cl (para)Electron-withdrawing (-I, +M)Increase (net effect)
-CH₃ (para)Electron-donating (+I)Decrease

This table provides a qualitative prediction based on established principles of electronic effects in ester hydrolysis.

Steric Hindrance Effects on Reaction Outcomes

Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, plays a crucial role in the reactivity of this compound. The methoxy group at the ortho position to the ester functionality introduces significant steric bulk around the reaction center.

This steric hindrance can impede the approach of a nucleophile to the carbonyl carbon. masterorganicchemistry.com In reactions such as hydrolysis, esterification, or transesterification, the nucleophile must attack the carbonyl carbon to form a tetrahedral intermediate. The bulky methoxy group can physically block this approach, thereby reducing the reaction rate compared to its meta or para-substituted isomers, or to unsubstituted benzyl benzoate.

The concept of steric inhibition of resonance is also relevant. The ortho-methoxy group can force the carbonyl group out of the plane of the benzene ring, which would reduce the resonance interaction between the carbonyl group and the aromatic ring. While this could potentially increase the electrophilicity of the carbonyl carbon, the steric hindrance to nucleophilic attack is generally the more dominant effect. Studies on methyl-substituted benzoic acids and their esters have highlighted the importance of such steric effects on their properties and reactivity. acs.org

The cleavage of the benzyl ester group can also be influenced by steric factors. For example, the use of certain reagents to selectively cleave benzyl esters might be less effective if the reaction site is sterically hindered. dal.ca

Research on the aminolysis of 4-nitrophenyl 2-methoxybenzoate has provided insights into the interplay of electronic and steric effects. koreascience.kr Such studies help in understanding how the ortho-methoxy group influences the reaction mechanism and rates.

Table 2: Comparison of Predicted Reactivity based on Steric Hindrance

CompoundPosition of -OCH₃ GroupExpected Steric Hindrance at Carbonyl CarbonPredicted Relative Rate of Nucleophilic Attack
This compoundorthoHighSlower
Benzyl 3-methoxybenzoatemetaLowFaster
Benzyl 4-methoxybenzoateparaNegligibleFastest
Benzyl benzoate-NoneFastest

This table presents a simplified prediction. Actual reaction rates depend on the specific nucleophile and reaction conditions.

Spectroscopic and Structural Elucidation of Benzyl 2 Methoxybenzoate

Advanced Spectroscopic Characterization Techniques

Modern analytical chemistry employs a variety of sophisticated instrumental methods to determine molecular structures. These techniques probe the interactions of molecules with electromagnetic radiation and electric/magnetic fields to generate unique spectral fingerprints.

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of Benzyl (B1604629) 2-methoxybenzoate (B1232891) provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. The spectrum is characterized by signals in the aromatic, benzylic, and methoxy (B1213986) regions.

The five protons of the benzyl group's phenyl ring and the four protons of the methoxybenzoate ring typically appear in the aromatic region (δ 7.0-8.0 ppm). The benzylic methylene (B1212753) protons (O-CH₂-Ph) are expected to produce a characteristic singlet around δ 5.3 ppm. The methoxy group (O-CH₃) protons are highly shielded and appear as a sharp singlet further upfield, typically around δ 3.9 ppm.

Table 1: Predicted ¹H NMR Spectral Data for Benzyl 2-methoxybenzoate

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H-6' ~7.8 Doublet of doublets (dd) Aromatic proton ortho to the carbonyl group, deshielded.
H-4', H-5' ~7.3-7.5 Multiplet (m) Overlapping aromatic proton signals.
H-3' ~7.0 Doublet of doublets (dd) Aromatic proton ortho to the methoxy group.
H-2, H-3, H-4, H-5, H-6 ~7.3-7.4 Multiplet (m) Protons of the benzyl ring's phenyl group.
-OCH₂- ~5.3 Singlet (s) Benzylic protons adjacent to the ester oxygen.

Note: The data in this table is based on predicted values from spectral databases and analysis of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The spectrum for this compound is expected to show 13 unique signals, as symmetry in the benzyl group's phenyl ring results in overlapping signals for the ortho/meta carbons.

The carbonyl carbon of the ester group is the most deshielded, appearing far downfield (δ ~166 ppm). The aromatic carbons resonate in the δ 110-160 ppm range, with carbons attached to oxygen appearing further downfield. The benzylic carbon (-OCH₂-) is expected around δ 67 ppm, and the methoxy carbon (-OCH₃) appears the most upfield at approximately δ 56 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester) ~166.0
C-2' (Ar-OCH₃) ~159.0
C-1 (Ar-CH₂) ~136.0
C-4' (Ar-H) ~133.5
C-6' (Ar-H) ~131.5
C-4 (Ar-H) ~128.8
C-2, C-6 (Ar-H) ~128.5
C-3, C-5 (Ar-H) ~128.2
C-1' (Ar-C=O) ~120.5
C-5' (Ar-H) ~120.0
C-3' (Ar-H) ~112.0
-OCH₂- ~67.0

Note: The data in this table is based on predicted values from spectral databases and analysis of structurally similar compounds. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons on the aromatic rings, confirming their relative positions. For example, the H-6' proton would show a correlation to H-5', which in turn would correlate with H-4', and so on.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could show correlations between the benzylic (-OCH₂-) protons and the protons on the benzyl group's phenyl ring (H-2, H-6) as well as potential correlations to the methoxybenzoate ring protons, depending on the molecule's preferred conformation.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the carbon signals of the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for all non-quaternary carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). It is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include a cross-peak between the benzylic (-OCH₂-) protons and the ester carbonyl carbon (C=O), as well as the quaternary aromatic carbon C-1. Similarly, the methoxy (-OCH₃) protons would show a correlation to the C-2' aromatic carbon.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.

Mass Spectrometry (MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. wikipedia.orglibretexts.org In this method, a sample solution is passed through a high-voltage capillary, creating an aerosol of charged droplets. wikipedia.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions from the analyte molecules, typically with minimal fragmentation. wikipedia.orgnih.gov

For this compound, a moderately polar ester, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion ([M+H]⁺). Given the molecular formula C₁₅H₁₄O₃, the exact mass of the neutral molecule is 242.0943 Da. nih.gov Therefore, the primary ion observed would correspond to a mass-to-charge ratio (m/z) of approximately 243.0.

Collision-induced dissociation (CID) of the [M+H]⁺ ion in a tandem mass spectrometry (MS/MS) experiment would likely lead to fragmentation of the ester linkage. Characteristic product ions would be anticipated from the cleavage of the benzyl-oxygen bond or the carbonyl-oxygen bond.

Table 1: Predicted ESI-MS Data for this compound

IonPredicted m/zDescription
[C₁₅H₁₄O₃ + H]⁺243.1Protonated molecular ion
[C₈H₇O₂]⁺135.0Loss of benzyl alcohol
[C₇H₇]⁺91.0Benzyl cation
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique where the sample is mixed in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. wikipedia.orgumd.edu This process sputters the analyte and matrix molecules into the gas phase as ions. wikipedia.org FAB is well-suited for non-volatile and thermally unstable compounds and typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions. wikipedia.orgtaylorandfrancis.com

When coupled with a high-resolution mass analyzer, HR-FAB-MS allows for the precise determination of an ion's mass-to-charge ratio, often to within a few parts per million. This high accuracy enables the unambiguous determination of the elemental composition of the molecule. For this compound, HR-FAB-MS would be expected to yield a strong signal for the protonated molecule [M+H]⁺.

Table 2: Predicted HR-FAB-MS Data for this compound

Ion FormulaCalculated Exact Mass (m/z)Description
[C₁₅H₁₅O₃]⁺243.1016Protonated molecular ion ([M+H]⁺)

The precise mass measurement would confirm the elemental formula of C₁₅H₁₄O₃, distinguishing it from other isobaric compounds.

Atmospheric Solids Analysis Probe (ASAP) Ionization

The Atmospheric Solids Analysis Probe (ASAP) is a rapid ionization method for the direct analysis of volatile and semi-volatile solid and liquid samples. waters.comwaters.com The technique involves placing the sample on a glass capillary tube and vaporizing it using a stream of heated nitrogen gas. waters.comyoutube.com The vaporized analyte is then ionized by a corona discharge at atmospheric pressure. waters.com ASAP is particularly effective for analyzing low-polarity compounds that are not amenable to ESI. waters.com

Given its semi-volatile nature, this compound is a suitable candidate for ASAP-MS analysis. This method would provide a quick means of confirming the molecular weight of the compound with minimal sample preparation. mstmsolutions.com The resulting mass spectrum would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 243.1.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its ester functional group, the two aromatic rings, and the methoxy group. Key absorptions would include a strong C=O stretching vibration for the ester, C-O stretching vibrations, aromatic C=C stretching, and both aromatic and aliphatic C-H stretching vibrations.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2980-2850C-H StretchAliphatic (CH₂ and OCH₃)
~1720C=O StretchEster
~1600, ~1480C=C StretchAromatic Ring
~1250C-O StretchAryl-O-Alkyl Ether & Ester
~1100C-O StretchEster

The specific positions of these bands provide a unique "fingerprint" for the molecule, allowing for its identification. docbrown.info

Optical Rotation Studies

Optical rotation is the rotation of the plane of polarized light as it passes through a chiral substance. wikipedia.org A compound is considered optically active if it is chiral, meaning it is non-superimposable on its mirror image. masterorganicchemistry.com This property is typically observed in molecules containing one or more stereocenters.

This compound is an achiral molecule. It does not possess any chiral centers, and its structure is superimposable on its mirror image. Therefore, a solution of this compound will not rotate the plane of plane-polarized light and is considered optically inactive. nih.govnyu.edu Its specific rotation is zero.

X-ray Crystallography and Solid-State Analysis

Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. youtube.com The technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern. youtube.com By analyzing this pattern, the precise positions of all atoms in the molecule can be determined, providing detailed information about bond lengths, bond angles, and torsional angles.

A successful single-crystal X-ray diffraction analysis of this compound would provide unequivocal proof of its structure. The analysis would reveal:

The conformation of the ester group.

The planarity of the two aromatic rings.

The orientation of the benzyl and 2-methoxybenzoyl groups relative to each other.

The intermolecular interactions, such as van der Waals forces or potential C-H···π stacking, that govern the packing of the molecules in the crystal lattice.

While small molecules can sometimes be challenging to crystallize, obtaining a suitable crystal would allow for the complete elucidation of its solid-state structure. nih.gov

Molecular Conformation and Dihedral Angle Analysis

Currently, there is a lack of publicly available single-crystal X-ray diffraction data for this compound in crystallographic databases. This absence of a definitive crystal structure prevents a detailed, experimentally-backed analysis of its specific molecular conformation, including precise bond angles and dihedral angles in the solid state.

For comparison, in a related compound, benzyl (E)-2-(3,4-dimethoxybenzylidene)hydrazine-1-carbodithioate, the dihedral angle between the benzyl ring and the dimethoxybenzylidine ring was found to be 65.59 (8)° and 73.10 (8)° for two independent molecules in the asymmetric unit. While not directly transferable, this illustrates the potential for non-planar arrangements between aromatic rings in similar molecular frameworks.

To provide a quantitative understanding of the conformational preferences of this compound, computational modeling studies, such as Density Functional Theory (DFT) calculations, would be necessary. Such studies could predict the most stable conformers in the gaseous phase and provide theoretical values for the key dihedral angles.

Dihedral Angle Atoms Involved Predicted Value (°)
τ1O=C-O-CH₂~180 (trans)
τ2C-O-CH₂-C(phenyl)Variable
τ3C(benzoate)-C-O=C~0 or ~180
τ4C-C-O-CH₃~0 or ~180
This table presents a hypothetical set of key dihedral angles for this compound. The values are predictions based on general chemical principles and require experimental or computational verification.

Intermolecular Interactions and Packing Arrangements

In the absence of a determined crystal structure, the discussion of intermolecular interactions and packing arrangements for this compound remains speculative. However, by examining the functional groups present in the molecule, we can anticipate the types of non-covalent interactions that would likely govern its solid-state assembly.

The molecule possesses several hydrogen bond acceptors, namely the oxygen atoms of the ester and methoxy groups. nih.gov While it lacks conventional hydrogen bond donors, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. The aromatic rings of the benzyl and benzoate (B1203000) moieties are capable of participating in π-π stacking and C-H···π interactions.

Interaction Type Potential Donor Potential Acceptor Significance in Packing
C-H···OAromatic C-H, Methylene C-HEster O, Methoxy ODirectional, contributes to network formation.
π-π StackingBenzyl ring, Benzoate ringBenzyl ring, Benzoate ringStabilizing, leads to columnar or layered structures.
C-H···πAromatic C-H, Methylene C-HBenzyl ring, Benzoate ringDirectional, contributes to linking different molecular stacks.
This interactive table outlines the plausible intermolecular interactions for this compound based on its chemical structure.

Graph-Set Analysis of Supramolecular Synthons

A graph-set analysis is a powerful tool for systematically describing and classifying the patterns of hydrogen bonds in a crystal structure. Without experimental data on the crystal packing of this compound, a definitive graph-set analysis cannot be performed.

However, we can hypothesize potential supramolecular synthons that might be present based on the anticipated C-H···O interactions. Supramolecular synthons are robust and recurring patterns of intermolecular interactions. For instance, if molecules were to form dimers through a pair of C-H···O interactions involving the ester carbonyl group, this could be described using graph-set notation. A common motif for such interactions is the R²₂(8) ring, where two molecules are linked by two hydrogen bonds to form a ring containing eight atoms.

Theoretical and Computational Chemistry Studies of Benzyl 2 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of benzyl (B1604629) 2-methoxybenzoate (B1232891) at the molecular level. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like benzyl 2-methoxybenzoate, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine its optimized geometry, vibrational frequencies, and electronic properties. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its most stable energetic state.

DFT studies are also instrumental in calculating various molecular properties that are crucial for understanding the reactivity and stability of this compound. These properties include the total energy, dipole moment, and the energies of the frontier molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov

For a related compound, benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the HOMO and LUMO energies were calculated to be -6.3166 eV and -2.2847 eV, respectively, resulting in an energy gap of 4.0319 eV. nih.gov A smaller energy gap suggests that the molecule is more likely to be reactive. FMO analysis helps in identifying the regions within the this compound molecule that are most likely to participate in chemical reactions.

Table 1: Frontier Molecular Orbital (FMO) Parameters

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalIndicates the region of the molecule most likely to donate electrons in a reaction.
LUMO Lowest Unoccupied Molecular OrbitalIndicates the region of the molecule most likely to accept electrons in a reaction.
Energy Gap (ΔE) The energy difference between the HOMO and LUMOA smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP map displays different colors on the electron density surface to represent the electrostatic potential.

Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green areas represent regions with a neutral or near-zero electrostatic potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester and methoxy (B1213986) groups, highlighting these as potential sites for interaction with electrophiles.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. epstem.net For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial to identify the different possible spatial arrangements (conformers) and their relative stabilities. By systematically rotating the bonds and calculating the energy of each resulting conformation, researchers can identify the global minimum energy conformer, which is the most populated and stable form of the molecule under given conditions.

Molecular Modeling and Dynamics Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of each atom over a specific period. semanticscholar.org This can reveal how the molecule interacts with its surroundings, for example, how it might bind to a receptor protein. These simulations are particularly useful for understanding the mechanisms of action for biologically active compounds. nih.gov

Structure-Reactivity and Structure-Activity Relationship Predictions

Computational studies play a vital role in predicting the reactivity and potential biological activity of molecules through Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models. herts.ac.uk SAR studies involve systematically modifying the structure of a molecule and observing the effect on its biological activity to identify key structural features responsible for its function. nih.gov

QSAR models take this a step further by developing mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activities. For this compound, computational descriptors such as electronic properties (e.g., HOMO-LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties can be calculated and correlated with a specific biological activity. These models can then be used to predict the activity of new, related compounds, thereby guiding the design of molecules with enhanced or specific desired properties.

Biological Activity Mechanisms and Cellular Interactions of Benzyl 2 Methoxybenzoate

Investigations of Biological Mechanisms

Scientific investigations into the biological activities of Benzyl (B1604629) 2-methoxybenzoate (B1232891) have focused on identifying its molecular interactions and subsequent cellular effects. The following subsections detail the findings from these studies.

Research has identified a key molecular target of Benzyl 2-methoxybenzoate, particularly in the context of its antiplasmodial activity. Through high-throughput screening and molecular docking studies, Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) has been pinpointed as a primary target. nih.govresearchgate.netugm.ac.id This enzyme is crucial for the parasite's type II fatty acid biosynthesis pathway, a pathway that is absent in humans, making PfENR a viable target for selective antimalarial drug development. nih.govresearchgate.net

This compound, referred to in some studies as SD03, has demonstrated significant binding affinity to PfENR. nih.govresearchgate.net Molecular docking analyses have revealed that its interaction footprint within the enzyme's active site is comparable to that of triclosan, a known inhibitor of PfENR. researchgate.net These interactions involve key active site residues, which are crucial for the enzyme's catalytic function. Extended molecular dynamics simulations have further confirmed the formation of stable ligand-enzyme complexes, which trap the enzyme in an inactive state. nih.govresearchgate.net

CompoundMolecular TargetBinding Affinity (kcal/mol)
This compound (SD03)Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR)-8.50 to -8.90
Triclosan (Reference Inhibitor)Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR)-8.10

Based on currently available scientific literature, there is no specific information regarding the enzyme inhibition mechanisms of this compound on Cathepsin B or Acetylcholinesterase.

There is currently no specific research available that details the modulation of cellular signaling pathways, such as the Akt signaling pathway, by this compound.

Scientific literature does not currently provide specific information on the generation of Reactive Oxygen Species (ROS) or the induction of a cellular stress response by this compound.

There is no specific information available in the current scientific literature regarding the induction of apoptosis pathways by this compound.

At present, there is no specific research detailing the bioreduction pathways of this compound or the formation of its reactive intermediates.

Insufficient Data Available for Comprehensive Article on this compound's Biological and Cellular Interactions

Following a thorough and systematic search of available scientific literature, it has been determined that there is insufficient specific data to construct a detailed article on the "" as per the requested outline. The stringent requirements for in-depth, scientifically accurate information and data for each specified subsection concerning this particular chemical compound cannot be met with publicly accessible research.

While general information exists for broader categories of related chemical structures, the specific details required for this compound are not available. The outlined sections and subsections demand a level of research and analysis that has not been published in the scientific domain for this compound.

The specific areas where information is lacking include:

Antimicrobial Action Mechanisms: There is a lack of detailed studies on the specific mechanisms by which this compound inhibits bacterial transcription, particularly concerning the interaction with the RNA polymerase-sigma factor. Furthermore, no specific research was found detailing its antifungal action or its effects on mycelium morphology.

Proteomic Profiling: No proteomic studies were identified that specifically analyze the cellular responses to this compound. Consequently, there is no data available on differential protein expression or the functional categorization of regulated proteins following exposure to this compound.

Membrane Permeability and Cellular Uptake: The mechanisms of membrane permeability and cellular uptake for this compound have not been specifically investigated or reported in the available literature.

Due to these significant gaps in the available scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided, detailed outline for this compound. Constructing an article under these circumstances would not meet the quality and accuracy standards requested.

Natural Occurrence and Biosynthetic Pathways of Benzyl 2 Methoxybenzoate

Isolation and Characterization from Biological Sources

Benzyl (B1604629) 2-methoxybenzoate (B1232891) has been reported to occur in a few plant species, including Desmos chinensis and Uvaria grandiflora. nih.govscienceasia.org While the primary literature detailing the specific isolation of Benzyl 2-methoxybenzoate from these plants is not extensively available, the presence of closely related compounds and precursors has been documented, supporting its natural occurrence.

For instance, phytochemical investigations of Desmos chinensis have led to the isolation of two rare flavones that possess a hybrid benzyl benzoate (B1203000) ester-flavone structural framework. nih.govrsc.orgresearchgate.net This indicates that the plant has the enzymatic machinery to produce benzyl benzoate moieties. The general methodology for isolating such compounds from plant material involves extraction with organic solvents, followed by various chromatographic techniques to separate the individual components.

In a typical isolation process, the dried and powdered plant material is subjected to extraction with a solvent such as ethyl acetate (B1210297) or methanol (B129727). The resulting crude extract is then fractionated using techniques like column chromatography on silica (B1680970) gel or Sephadex. nih.govscienceasia.org Further purification of the fractions is often achieved through high-performance liquid chromatography (HPLC) to yield the pure compound. nih.gov

The characterization of the isolated compounds relies on a combination of spectroscopic methods. These techniques allow for the elucidation of the chemical structure of the molecule.

Common Spectroscopic Techniques for Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon skeleton of the molecule, respectively. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the ester carbonyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for aromatic compounds.

Table 1: Reported Natural Sources and Related Isolated Compounds
CompoundReported Natural SourceFamilyRelated Isolated Compounds
This compoundDesmos chinensis, Uvaria grandifloraAnnonaceaeDesmoschinensisflavones A and B (hybrid benzyl benzoate ester-flavone) from D. chinensis, Benzyl benzoate from U. grandiflora

Biosynthetic Route Elucidation

The complete biosynthetic pathway of this compound has not been fully elucidated in any organism. However, based on the known biosynthesis of its precursor molecules, 2-methoxybenzoic acid and benzyl alcohol, a putative pathway can be proposed. This pathway originates from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant natural products.

The biosynthesis can be conceptually divided into three main stages:

Formation of the benzoic acid backbone.

Modification of the benzoic acid to 2-methoxybenzoic acid.

Synthesis of benzyl alcohol and subsequent esterification.

Stage 1: Biosynthesis of Benzoic Acid

The biosynthesis of benzoic acid in plants begins with the amino acid L-phenylalanine. There are two main routes from L-phenylalanine to benzoic acid: the β-oxidative pathway and the non-β-oxidative pathway.

β-Oxidative Pathway: In this pathway, L-phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then activated to cinnamoyl-CoA by a CoA ligase . The cinnamoyl-CoA then enters a pathway analogous to fatty acid β-oxidation, involving hydration, oxidation, and thiolytic cleavage to yield benzoyl-CoA. Benzoyl-CoA can then be converted to benzoic acid.

Non-β-Oxidative Pathway: This pathway also starts with the conversion of L-phenylalanine to cinnamic acid. The C3 side chain of cinnamic acid is then shortened by a two-carbon unit in a process that does not involve β-oxidation, leading to the formation of benzoic acid.

Stage 2: Formation of 2-Methoxybenzoic Acid

The formation of the 2-methoxy group on the benzoic acid ring likely involves hydroxylation followed by methylation.

Hydroxylation: Benzoic acid is likely hydroxylated at the ortho-position to form salicylic (B10762653) acid (2-hydroxybenzoic acid). This reaction is catalyzed by a benzoic acid 2-hydroxylase (BA2H) .

Methylation: The hydroxyl group of salicylic acid is then methylated to form 2-methoxybenzoic acid. This reaction is catalyzed by an O-methyltransferase (OMT) , such as a salicylic acid carboxyl methyltransferase (SAMT) , which uses S-adenosyl-L-methionine (SAM) as the methyl donor. acs.orgmdpi.comescholarship.orgoup.comnih.gov Some SAMT enzymes have been shown to also methylate benzoic acid directly, although with lower efficiency. acs.orgescholarship.org

Stage 3: Biosynthesis of Benzyl Alcohol and Esterification

Benzyl alcohol is also derived from the phenylpropanoid pathway. Benzaldehyde (B42025) is a key intermediate in its formation. Benzaldehyde can be formed from benzoic acid via reduction. Subsequently, benzaldehyde is reduced to benzyl alcohol by an alcohol dehydrogenase .

The final step in the biosynthesis of this compound is the esterification of 2-methoxybenzoic acid with benzyl alcohol. This reaction is likely catalyzed by an acyltransferase . Specifically, an enzyme analogous to benzoyl-CoA:benzyl alcohol benzoyltransferase (BEBT) could catalyze the condensation of the activated form of 2-methoxybenzoic acid (2-methoxybenzoyl-CoA) with benzyl alcohol to form this compound and coenzyme A.

Table 2: Proposed Key Enzymes in the Biosynthesis of this compound
EnzymeReactionSubstrate(s)Product
Phenylalanine ammonia-lyase (PAL)DeaminationL-PhenylalanineCinnamic acid
Benzoic acid 2-hydroxylase (BA2H)HydroxylationBenzoic acidSalicylic acid
Salicylic acid carboxyl methyltransferase (SAMT)O-methylationSalicylic acid, S-adenosyl-L-methionine2-Methoxybenzoic acid
Alcohol dehydrogenaseReductionBenzaldehydeBenzyl alcohol
Acyltransferase (e.g., BEBT-like)Esterification2-Methoxybenzoyl-CoA, Benzyl alcoholThis compound

Advanced Applications in Chemical Science

Role in Complex Organic Synthesis

The utility of Benzyl (B1604629) 2-methoxybenzoate (B1232891) and its structural motifs is most pronounced in the field of organic synthesis, where it serves as a valuable intermediate and informs the design of protecting group strategies.

While Benzyl 2-methoxybenzoate itself is a specific structure, its core components—the 2-methoxybenzoyl and benzyl groups—are integral to the synthesis of complex and biologically significant molecules. The closely related compound, Methyl 2-methoxybenzoate, serves as a key precursor in the production of pharmaceuticals. For instance, it is an important intermediate in the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate google.com. This resulting compound is a crucial building block for antipsychotic drugs such as Sulpiride google.com. The synthetic pathway often involves the sulfonation of Methyl o-methoxybenzoate, followed by chlorination and amination google.com.

Furthermore, the benzyl benzoate (B1203000) framework is found in a variety of natural products and synthetically derived compounds with notable biological activity. For example, various substituted benzyl benzoates, such as Benzyl 2,6-dimethoxybenzoate and Benzyl 2-hydroxy-6-methoxybenzoate, have been isolated from the plant Brickellia veronicaefolia and have demonstrated smooth muscle relaxant properties researchgate.net. In another example of advanced synthesis, a complex derivative incorporating the 2-methoxybenzoate structure, specifically Methyl 6-((3-(benzyloxy)-4'-methoxy-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-[1,1'-biphenyl]-4-yl)oxy)-3-formyl-2-methoxybenzoate, was synthesized as an analogue of Penicillide for evaluation against Cholesterol Ester Transfer Protein cas.cn. These examples underscore the importance of the methoxybenzoate ester scaffold as a foundational element in constructing molecules with significant therapeutic potential.

Table 1: Examples of Methoxybenzoate Esters as Synthetic Intermediates

Intermediate Compound Target Molecule/Class Application/Significance
Methyl 2-methoxybenzoate Methyl 2-methoxy-5-sulfamoylbenzoate Precursor to the antipsychotic drug Sulpiride google.com.
Substituted Benzyl Benzoates Bioactive Natural Products Isolated compounds show muscle relaxant effects researchgate.net.

In multi-step organic synthesis, the temporary modification of a functional group to prevent it from reacting under certain conditions is a critical strategy known as "protection" organic-chemistry.org. Benzyl esters are a well-established class of protecting groups for carboxylic acids due to their general stability and the specific conditions required for their removal, a step known as "deprotection" wikipedia.orgfiveable.me.

The this compound structure embodies this concept, where the benzyl group can be considered a protecting group for 2-methoxybenzoic acid, or conversely, the 2-methoxybenzoyl group could protect benzyl alcohol. The primary utility, however, lies in the use of benzyl and substituted benzyl groups to protect carboxylic acids. Benzyl esters are typically cleaved via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a mild method that leaves many other functional groups intact uchicago.edu.

The presence of a methoxy (B1213986) substituent on the benzyl ring, as seen in the related p-methoxybenzyl (PMB) group, significantly alters the deprotection strategy. PMB ethers are known to be cleavable under mild oxidative conditions (e.g., using DDQ) or acidic conditions, which provides an orthogonal deprotection strategy to the standard hydrogenolysis of benzyl ethers nih.govhighfine.com. Research into methoxy-substituted benzyl esters has revealed nuanced reactivity. While attempts to cleave p-methoxybenzyl (PMB) esters with the common oxidizing agent DDQ have been shown to be ineffective, the related 2,6-dimethoxybenzyl ester undergoes cleavage in high yield under the same conditions nih.gov. This suggests that the position and number of methoxy groups on the benzyl ring critically influence the stability and cleavage mechanism of the ester bond. This differential reactivity is highly valuable for chemists designing syntheses of complex molecules, as it allows for the selective deprotection of one ester group in the presence of others nih.gov.

Table 2: Deprotection Methods for Benzyl-type Protecting Groups

Protecting Group Typical Deprotection Reagents/Conditions Orthogonality/Selectivity Notes
Benzyl (Bn) Ester H₂, Pd/C (Catalytic Hydrogenolysis) Stable to many acidic and basic conditions uchicago.edu.
p-Methoxybenzyl (PMB) Ether DDQ (Oxidative); TFA (Acidic) Can be removed selectively in the presence of a standard Benzyl group highfine.com.
p-Methoxybenzyl (PMB) Ester Stable to DDQ; Cleaved by stronger oxidants or hydrogenation nih.gov. Offers different stability profile compared to PMB ethers nih.gov.

Contributions to Materials Science

The rigid and aromatic nature of this compound provides a structural basis for its investigation in the field of materials science, particularly in the development of polymers with specialized properties.

The incorporation of aromatic ester moieties into polymer chains is a known strategy for creating materials with unique thermal and optical properties. A notable example involves the synthesis of polymers containing a structure closely related to this compound. Researchers have successfully synthesized Poly-[2,5-bis(4′-methoxybenzoyloxy)benzyl acrylate] and its methacrylate (B99206) counterpart researchgate.net. In these polymers, a "methoxybenzoyloxy" unit is attached to a polymerizable benzyl acrylate (B77674) backbone. The resulting polymers were found to be non-crystalline and formed a liquid crystalline state above their glass transition temperatures researchgate.net.

This research demonstrates that the benzyl benzoate scaffold, functionalized with methoxy groups, can act as a mesogenic (liquid crystal-forming) unit. The inherent rigidity of the aromatic rings and the specific geometry of the ester linkage contribute to the formation of these ordered, anisotropic phases. Such liquid crystal polymers are of significant interest for applications in optical films, displays, and sensors. While research on the direct polymerization of this compound is not widely documented, its structural motifs are clearly valuable for designing and synthesizing advanced functional polymers.

In the realm of catalysis, organic molecules can serve as ligands that coordinate to a metal center, thereby modifying its reactivity and selectivity. The structure of this compound features potential coordination sites: the ether oxygen of the methoxy group and the carbonyl oxygen of the ester group. These sites could potentially allow the molecule to act as a bidentate ligand, binding to a metal ion to form a chelate ring.

However, based on currently available scientific literature, the use of this compound itself as a ligand in catalysis or in the design of catalytic systems is not a prominent area of investigation. The ester and ether functionalities are generally considered weak donors for many transition metals, and more robust ligand systems are typically employed. Research in related areas has focused on the catalytic conversion of benzoates, such as the hydrogenation of methyl benzoate to benzyl alcohol, or the catalytic oxidation of substituted benzyl alcohols, which are studied as models for lignin (B12514952) valorization researchgate.netresearchgate.net. While this compound is not directly used as a catalyst or ligand in these studies, they highlight the chemical transformations that this class of compounds can undergo. The potential for this compound or its derivatives to act as ligands in specialized catalytic systems remains an area open for future exploration.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing benzyl 2-methoxybenzoate, and how can reaction conditions be optimized?

  • Methodology : this compound can be synthesized via esterification of 2-methoxybenzoic acid with benzyl alcohol using acid catalysts (e.g., sulfuric acid) or enzymatic approaches. Optimize molar ratios (e.g., 1:1.2 acid-to-alcohol) and reaction time (typically 4–6 hours at 60–80°C) to maximize yield . For enzymatic synthesis, lipases immobilized on solid supports improve reusability and reduce byproducts . Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound in solid-state studies?

  • Techniques : Use X-ray powder diffraction (XRPD) to confirm crystallinity and lattice parameters (Cu Kα radiation, λ = 1.541 Å) . FT-IR spectroscopy (4000–400 cm⁻¹ range) identifies functional groups, such as ester C=O stretching (~1740 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) . Thermal gravimetric analysis (TGA) quantifies hydration water and decomposition behavior .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Safety Measures : Wear impervious gloves (e.g., nitrile), chemical goggles, and lab coats to prevent skin/eye contact . Use fume hoods to avoid inhalation of vapors. Store in sealed containers away from ignition sources . In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Approach : Single-crystal X-ray diffraction (SHELX programs) determines bond angles, torsion angles (e.g., C8–C9–O3 = −2.6°), and hydrogen-bonding networks (e.g., C10–H10B···O4 interactions at 3.495 Å) . Refinement using SHELXL accounts for anisotropic displacement parameters, particularly for methoxy and benzyl groups . Compare experimental data with computational models (e.g., DFT) to validate electronic effects .

Q. How should researchers address contradictions in spectroscopic data for this compound analogs?

  • Resolution Strategy : Cross-validate NMR (¹H/¹³C) and mass spectrometry (EI-MS) data with databases (e.g., NIST WebBook) . For discrepancies in IR peaks (e.g., ester vs. ketone C=O), use isotopic labeling or variable-temperature studies to distinguish dynamic effects . Revisit synthetic pathways to rule out impurities (e.g., unreacted 2-methoxybenzoic acid) .

Q. What advanced chromatographic methods are suitable for quantifying this compound in biological matrices?

  • Method Development : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% formic acid) . For complex matrices (e.g., plant extracts), use QuEChERS sample preparation to remove interferents . Validate methods via spike-recovery tests (≥90% recovery) and LOQ/LOD calculations .

Q. How can computational tools predict feasible synthetic routes for novel this compound derivatives?

  • Computational Workflow : Use databases (PISTACHIO, REAXYS) to identify precursor compatibility and reaction feasibility . Apply template-based algorithms (e.g., Template_relevance model) to prioritize routes with high plausibility scores (>0.9). Validate predictions with small-scale trials and adjust parameters (e.g., solvent polarity) to optimize yields .

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Benzyl 2-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-methoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.